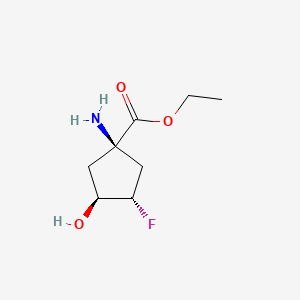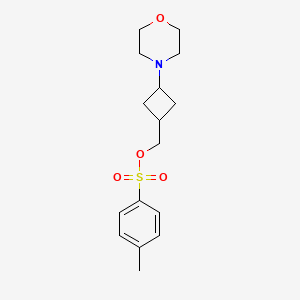
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.42 g/mol It is characterized by the presence of a morpholine ring attached to a cyclobutyl group, which is further connected to a methylbenzenesulfonate moiety
Méthodes De Préparation
The synthesis of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-(4-morpholinyl)cyclobutanemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .
Analyse Des Réactions Chimiques
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Applications De Recherche Scientifique
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The sulfonate group can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
- (3-Morpholinocyclobutyl)methyl 4-chlorobenzenesulfonate
- (3-Morpholinocyclobutyl)methyl 4-nitrobenzenesulfonate
These compounds share a similar core structure but differ in the substituents on the benzene ring, which can significantly impact their chemical and biological properties .
Propriétés
Formule moléculaire |
C16H23NO4S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(3-morpholin-4-ylcyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H23NO4S/c1-13-2-4-16(5-3-13)22(18,19)21-12-14-10-15(11-14)17-6-8-20-9-7-17/h2-5,14-15H,6-12H2,1H3 |
Clé InChI |
AEFZVASIFXZXQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


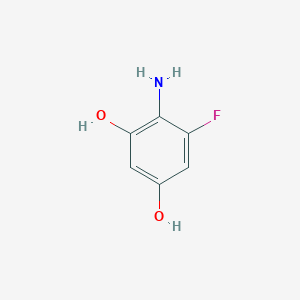
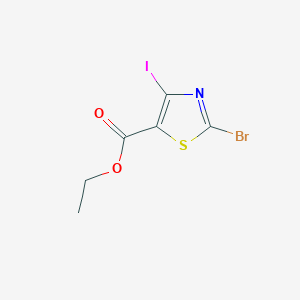

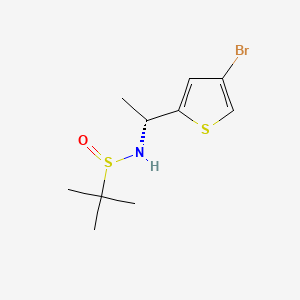
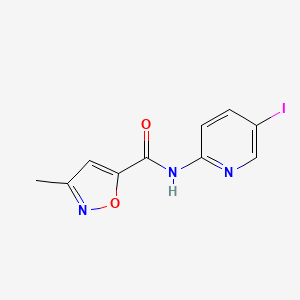
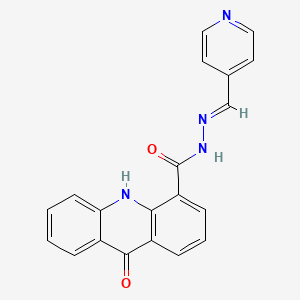
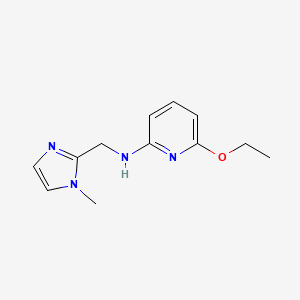
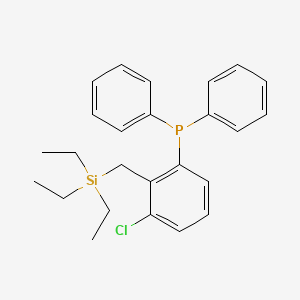
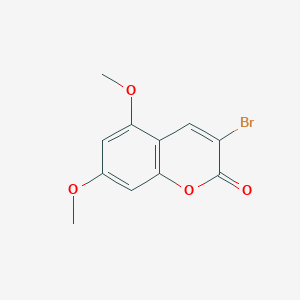
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
